molecular formula C7H11ClO B8485488 1-(2-Chloro-1-cyclopentenyl)ethanol

1-(2-Chloro-1-cyclopentenyl)ethanol

Cat. No.: B8485488
M. Wt: 146.61 g/mol
InChI Key: VEGJASQIFSKIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-1-cyclopentenyl)ethanol is a chlorinated cyclopentenyl alcohol with the molecular formula C₇H₁₁ClO (inferred from structural analysis). It features a cyclopentenyl ring (a five-membered cyclic alkene) substituted with a chlorine atom at the 2-position and an ethanol moiety at the 1-position.

Properties

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-(2-chlorocyclopenten-1-yl)ethanol

InChI

InChI=1S/C7H11ClO/c1-5(9)6-3-2-4-7(6)8/h5,9H,2-4H2,1H3

InChI Key

VEGJASQIFSKIMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(CCC1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Chloro-1-cyclopentenyl)ethanol with structurally related compounds from the evidence, focusing on molecular features, reactivity, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications References
This compound C₇H₁₁ClO ~154.6 (calculated) Cyclopentenyl ring (strain), chloro at C2, ethanol at C1 High reactivity due to strained ring; potential for Diels-Alder or nucleophilic substitutions. Inferred
1-(2-Chlorophenyl)ethanol C₈H₉ClO 156.61 Aromatic phenyl ring, chloro at C2, ethanol at C1 Used in biocatalytic processes (e.g., asymmetric synthesis via alcohol dehydrogenases) .
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol C₁₃H₁₆ClNO 237.7 Cyclopentanol ring, chlorophenyl, imino-methyl group Basic character due to imino group; potential for Schiff base formation or coordination chemistry.
1-(2-Ethylphenyl)cyclopentanol C₁₃H₁₈O 190.3 Cyclopentanol ring, ethylphenyl group (electron-donating) Lower acidity of hydroxyl group compared to chloro analogs; applications in hydrophobic matrices.

Key Comparative Insights:

Structural and Electronic Differences: Cyclopentenyl vs. Phenyl Rings: The cyclopentenyl ring in the target compound introduces strain and higher reactivity compared to the aromatic phenyl rings in analogs like 1-(2-chlorophenyl)ethanol. This makes the target more susceptible to ring-opening reactions or electrophilic additions. Substituent Effects: The electron-withdrawing chloro group in the target and 1-(2-chlorophenyl)ethanol enhances the acidity of the hydroxyl group compared to the electron-donating ethyl substituent in 1-(2-ethylphenyl)cyclopentanol.

Reactivity and Applications: Biocatalysis: 1-(2-Chlorophenyl)ethanol is employed in NAD(P)H-dependent enzymatic reductions, highlighting its role in chiral synthesis . The target compound’s cyclopentenyl group may hinder similar biocatalytic pathways due to steric hindrance. Coordination Chemistry: The imino-methyl group in 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol enables metal coordination, a feature absent in the target compound .

Physical Properties :

  • The target’s molecular weight (~154.6 g/mol) is lower than phenyl-substituted analogs (e.g., 156.6–237.7 g/mol), likely due to the smaller cyclopentenyl ring. This difference may influence solubility and volatility.

Notes on Limitations and Further Research

  • Data Gaps: Direct experimental data on this compound (e.g., NMR, HPLC, or thermodynamic properties) are absent in the provided evidence. Comparisons rely on structural analogs.
  • Synthetic Pathways : The strained cyclopentenyl ring in the target compound may require specialized synthetic methods (e.g., cyclization under high dilution) compared to phenyl-substituted analogs.
  • Safety and Handling: Chlorinated cyclopentenols may exhibit higher toxicity compared to non-chlorinated derivatives; rigorous safety protocols are advised.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.